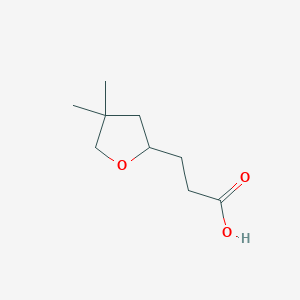
3-(4,4-dimethyloxolan-2-yl)propanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4,4-dimethyloxolan-2-yl)propanoic Acid, also known as DMOPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMOPA is a derivative of the amino acid phenylalanine and is synthesized through a series of chemical reactions.
Scientific Research Applications
Spectroscopic and Diffractometric Study
A study by Vogt et al. (2013) focused on the polymorphism in ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, using spectroscopic and diffractometric techniques to characterize two polymorphic forms. This investigation contributes to analytical and physical characterization techniques in pharmaceutical compounds (Vogt, Williams, Johnson, & Copley, 2013).
Organic Synthesis
Cai et al. (2007) developed a highly regioselective olefination of substituted N,N-dimethylbenzylamines, leading to ortho-functionalized derivatives, which were further transformed into 3-(2'-tolyl)propanoic acid and its derivatives. This study highlights the impact of reaction condition acidity on catalytic transformation, contributing to the field of organic synthesis (Cai, Fu, Li, Wan, & Shi, 2007).
Heterocyclic Derivative Syntheses
Bacchi et al. (2005) reported on the synthesis of heterocyclic derivatives via palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes, yielding various products including tetrahydrofuran and dioxolane derivatives. This study provides insights into heterocyclic chemistry and the use of catalytic reactions in synthesizing complex molecules (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).
Solar Cell Applications
Kim et al. (2006) engineered novel organic sensitizers for solar cell applications, demonstrating the photovoltaic efficiency of these materials. The study showcases the potential of functionalized unsymmetrical organic sensitizers in enhancing solar energy conversion efficiency, highlighting their application in renewable energy technologies (Kim, Lee, Kang, Ko, Yum, Fantacci, De Angelis, Di Censo, Nazeeruddin, & Grätzel, 2006).
Glycerol Conversion
Deutsch et al. (2007) investigated the acid-catalyzed condensation of glycerol with various aldehydes and ketones to synthesize [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols. This research contributes to the development of novel platform chemicals from renewable resources, emphasizing the role of solid acids as catalysts in glycerol conversion processes (Deutsch, Martin, & Lieske, 2007).
properties
IUPAC Name |
3-(4,4-dimethyloxolan-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-9(2)5-7(12-6-9)3-4-8(10)11/h7H,3-6H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJLDEFMRCZCEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(OC1)CCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2615490.png)
![N-[(5-bromopyrazin-2-yl)methyl]-2,6-dimethylpyrimidin-4-amine](/img/structure/B2615493.png)







![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2615506.png)
![4-[(3-Methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2615507.png)


